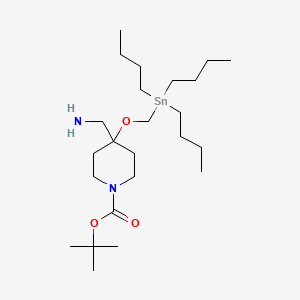

tert-butyl 4-(aminomethyl)-4-(tributylstannylmethoxy)piperidine-1-carboxylate

Description

tert-butyl 4-(aminomethyl)-4-(tributylstannylmethoxy)piperidine-1-carboxylate, also known as tert-butyl 4-(aminomethyl)-4-((tributylstannyl)methoxy)piperidine-1-carboxylate, is a specialized reagent developed by the Bode group. It is a regioisomeric SnAP reagent, designed for the synthesis of saturated N-heterocycles. This reagent is air and moisture stable, making it highly practical for various synthetic applications .

Properties

IUPAC Name |

tert-butyl 4-(aminomethyl)-4-(tributylstannylmethoxy)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N2O3.3C4H9.Sn/c1-11(2,3)17-10(15)14-7-5-12(9-13,16-4)6-8-14;3*1-3-4-2;/h4-9,13H2,1-3H3;3*1,3-4H2,2H3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEBKPKYDLQUOJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)COC1(CCN(CC1)C(=O)OC(C)(C)C)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50N2O3Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-butyl 4-(aminomethyl)-4-(tributylstannylmethoxy)piperidine-1-carboxylate can be synthesized from N-Boc piperidone. The preparation involves simple reactions with inexpensive raw materials. The process typically includes the formation of the tributylstannyl group and subsequent reactions to introduce the piperidine and morpholine moieties .

Industrial Production Methods

While specific industrial production methods are not detailed, the reagent’s stability and ease of preparation suggest that it can be produced on a larger scale using standard organic synthesis techniques. The use of automated synthesis platforms, such as the Synple Automated Synthesis Platform, can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-(aminomethyl)-4-(tributylstannylmethoxy)piperidine-1-carboxylate primarily undergoes substitution reactions. It reacts with various aldehyde substrates to form saturated N-heterocycles. The reagent is compatible with aldehydes bearing aryl, heteroaryl, glyoxyl, aliphatic, and halogenated groups .

Common Reagents and Conditions

The synthesis of N-heterocycles using tert-butyl 4-(aminomethyl)-4-(tributylstannylmethoxy)piperidine-1-carboxylate requires mild reaction conditions. Common reagents include aldehydes, and the reactions are typically carried out in the presence of a base .

Major Products

The major products formed from these reactions are unprotected, saturated N-heterocyclic compounds, including C-substituted bicyclic and spirocyclic morpholines .

Scientific Research Applications

Mechanism of Action

The mechanism by which tert-butyl 4-(aminomethyl)-4-(tributylstannylmethoxy)piperidine-1-carboxylate exerts its effects involves the formation of a stable intermediate with aldehydes. This intermediate then undergoes a series of transformations to yield the final N-heterocyclic product. The precise placement of C-substituents on bicyclic and spirocyclic N-heterocycles is achieved through this mechanism .

Comparison with Similar Compounds

Similar Compounds

- SnAP M Reagent

- SnAP TM Reagent

- SnAP 3-Spiro-(4-Pip) M Reagent

- SnAP 2-Spiro-(2-Pyr) M Reagent

- SnAP DA Reagent

Uniqueness

tert-butyl 4-(aminomethyl)-4-(tributylstannylmethoxy)piperidine-1-carboxylate stands out due to its regioisomeric nature and its ability to form spirocyclic morpholines. Its stability and compatibility with a wide range of aldehyde substrates further enhance its utility in synthetic chemistry .

Biological Activity

tert-butyl 4-(aminomethyl)-4-(tributylstannylmethoxy)piperidine-1-carboxylate is a specialized reagent with significant potential in synthetic organic chemistry, particularly in the synthesis of biologically active compounds. This compound, often referred to as a SnAP (Stannylated Aminomethyl Piperidine) reagent, is characterized by its regioisomeric nature and stability, allowing for versatile applications in drug discovery and development.

- IUPAC Name : tert-butyl 4-(aminomethyl)-4-(tributylstannylmethoxy)piperidine-1-carboxylate

- CAS Number : 1688652-68-7

- Molecular Formula : C_{12}H_{23}N_{2}O_{3}Sn

- Molecular Weight : 348.08 g/mol

Synthesis

The synthesis of tert-butyl 4-(aminomethyl)-4-(tributylstannylmethoxy)piperidine-1-carboxylate typically involves:

- Starting Material : N-Boc piperidone.

- Reagents : Tributylstannyl group and various aldehydes.

- Conditions : Mild reaction conditions, often in the presence of bases.

This compound can be synthesized efficiently from inexpensive raw materials, making it suitable for both laboratory and industrial applications.

Biological Activity

The biological activity of tert-butyl 4-(aminomethyl)-4-(tributylstannylmethoxy)piperidine-1-carboxylate primarily stems from its ability to form saturated N-heterocycles, which are critical in medicinal chemistry.

The compound acts as a reagent that facilitates the formation of N-heterocycles through substitution reactions with aldehyde substrates. These reactions yield various biologically relevant compounds, including:

- Saturated N-heterocycles

- Bicyclic and spirocyclic morpholines

These structures are often associated with pharmacological activity, including potential therapeutic effects in various diseases.

Study 1: Synthesis of Bioactive Compounds

In a study conducted by the Bode group, tert-butyl 4-(aminomethyl)-4-(tributylstannylmethoxy)piperidine-1-carboxylate was utilized to synthesize a series of N-substituted morpholines. The resultant compounds exhibited promising activity against cancer cell lines, indicating their potential as anticancer agents .

Study 2: Drug Discovery Applications

Research highlighted the utility of this reagent in synthesizing compounds that target specific biological pathways. For instance, derivatives formed using this reagent were tested for their ability to inhibit certain enzymes involved in metabolic pathways related to cancer progression. The results showed significant inhibition rates, suggesting that these compounds could serve as lead candidates for drug development .

Comparison with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| SnAP M Reagent | Structure | Known for its stability and ease of use |

| SnAP TM Reagent | Structure | Utilized in similar synthetic routes |

| SnAP DA Reagent | Structure | Focused on different reaction conditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.